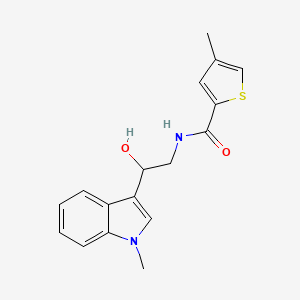

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives, such as the one you mentioned, are often used in medicinal chemistry due to their wide range of biological activities . They are a common motif in many pharmaceuticals and are used in the synthesis of a large number of medicinal compounds .

Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be quite complex and are dependent on the specific substituents present on the indole ring. For instance, (1H-indol-3-yl)methyl electrophiles can undergo rapid and mild nucleophilic substitution in a microflow reactor .Applications De Recherche Scientifique

Synthesis and Electrochemical Applications

Electrochromic Materials : Research on amino acid-functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives showcases the synthesis of novel materials with excellent electrochromic performances. These materials, due to the introduction of amino acid groups, exhibit reversible redox activities and enhanced electrochromic properties, suggesting potential for applications in electrochromic devices and optical displays (Hu et al., 2014).

Chiral Recognition and Biosensing : Another study on PEDOT derivatives grafted with D-/L-methionine has explored their application in chiral recognition, particularly for 3,4-dihydroxyphenylalanine enantiomers. This suggests that compounds with specific functional groups can be designed for selective recognition purposes, opening pathways for biochemical applications, including biosensors and chiral assays (Dong et al., 2016).

Polymer Photodetectors and Molecular Engineering

Enhanced Polymer Photodetectors : A study on modified 3,4-ethylenedioxythiophene as a conjugated side chain in polymers demonstrated the potential to reduce dark current in polymer photodetectors significantly. This molecular engineering approach hints at the adaptability of chemical functionalities to improve materials' photovoltaic properties, relevant for UV to NIR photodetection applications (Zhang et al., 2015).

Chemoselective Synthesis

Chemoselective Synthesis for Neuroreceptor Activation : Research on the chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a potent activator of the TrkB receptor, underscores the importance of selective N-acylation processes. This demonstrates the role of precise synthetic strategies in developing compounds for potential therapeutic applications (Setterholm et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-11-7-16(22-10-11)17(21)18-8-15(20)13-9-19(2)14-6-4-3-5-12(13)14/h3-7,9-10,15,20H,8H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHPDOBUOASSAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2357257.png)

![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2357260.png)

![3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2357262.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2357267.png)

![Ethyl 1-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2357268.png)

![3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2357269.png)

![(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2357272.png)

![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2357275.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357276.png)